

The Pivotal Role of Imidazolone Scaffolds in Modern Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Imidazolone*

Cat. No.: *B8795221*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazolone-based compounds represent a cornerstone of modern agrochemical research and development. Initially rising to prominence as a potent class of herbicides, their versatile scaffold has since demonstrated significant potential in the development of fungicides and insecticides. This in-depth technical guide provides a comprehensive overview of the chemistry, mechanism of action, synthesis, and application of **imidazolone**-based compounds in agriculture. We will explore their primary role as acetohydroxyacid synthase (AHAS) inhibitors for weed management, delve into the synthetic pathways for their creation, and discuss the critical issue of weed resistance. Furthermore, this guide will illuminate the burgeoning research into their fungicidal and insecticidal properties. Detailed experimental protocols for synthesis, bioassays, and residue analysis are provided to equip researchers with practical, field-proven methodologies.

The Rise of Imidazolinones as Herbicides

The story of imidazolinone agrochemicals began in the 1970s at American Cyanamid through random chemical screening, which led to the discovery of a phthalimide compound with modest herbicidal activity.^[1] This initial finding catalyzed a dedicated synthesis program that ultimately unveiled the imidazolinone class of herbicides.^[1] The first patent for an imidazolinone herbicide, imazamethabenz-methyl, was issued in 1980, followed by other key compounds like

imazaquin, imazapyr, imazapic, and imazethapyr.^[1] Imazamox was the last of the six foundational imidazolinone herbicides to be patented in 1994.^[1]

These herbicides are characterized by an imidazolinone ring with a carboxylic acid group attached to the backbone; variations in the attached ring structure differentiate the individual compounds.^[2] They are effective against a broad spectrum of both monocotyledonous and dicotyledonous weeds at low application rates.^{[3][4][5]}

Mechanism of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)

The herbicidal activity of imidazolinones stems from their specific inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).^{[2][6][7][8]} AHAS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.^{[1][2][6][8]} This pathway is present in plants and microorganisms but absent in animals, which accounts for the low mammalian toxicity of these herbicides.^[1]

The inhibition of AHAS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell growth, ultimately leading to plant death.^{[1][3]} Meristematic tissues are the first to die, followed by a slow necrosis of mature tissues.^[3]

```
dot graph "AHAS_Inhibition_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes
Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"];
alpha_Ketobutyrate [label="α-Ketobutyrate", fillcolor="#F1F3F4", fontcolor="#202124"];
AHAS [label="Acetohydroxyacid Synthase (AHAS/ALS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Acetolactate [label="α-Acetolactate", fillcolor="#F1F3F4", fontcolor="#202124"];
Acetohydroxybutyrate [label="α-Aceto-α-hydroxybutyrate", fillcolor="#F1F3F4", fontcolor="#202124"];
Valine_Leucine [label="Valine & Leucine\nBiosynthesis", fillcolor="#FBBC05", fontcolor="#202124"];
Isoleucine [label="Isoleucine\nBiosynthesis", fillcolor="#FBBC05", fontcolor="#202124"];
Imidazolinones [label="Imidazolinone\nHerbicides", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Protein_Synthesis [label="Protein Synthesis &\nCell Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Plant_Death [label="Plant Death", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
```

// Edges Pyruvate -> AHAS; alpha_Ketobutyrate -> AHAS; AHAS -> Acetolactate; AHAS -> Acetohydroxybutyrate; Acetolactate -> Valine_Leucine; Acetohydroxybutyrate -> Isoleucine; Imidazolinones -> AHAS [label=" Inhibition", color="#EA4335", fontcolor="#EA4335"]; Valine_Leucine -> Protein_Synthesis [style=dashed]; Isoleucine -> Protein_Synthesis [style=dashed]; Protein_Synthesis -> Plant_Death [label=" Cessation leads to"]; } Figure 1: Mechanism of action of imidazolinone herbicides.

Key Imidazolinone Herbicides

Several imidazolinone herbicides have been commercialized, each with specific applications and weed control spectrums.

Herbicide	Common Trade Names	Primary Uses
Imazamox	Raptor®, Beyond®	Legumes, Clearfield® crops
Imazapyr	Arsenal®, Chopper®	Non-crop areas, forestry, Clearfield® rice
Imazapic	Plateau®, Cadre®	Peanuts, sugarcane, grasslands
Imazaquin	Scepter®, Image®	Soybeans, turf
Imazethapyr	Pursuit®, Hammer®	Soybeans, other legumes

Development of Imidazolinone-Tolerant Crops (Clearfield® Technology)

The high efficacy of imidazolinone herbicides also posed a challenge, as they could damage certain crops.^[4] To address this, imidazolinone-tolerant crops were developed using conventional breeding techniques, such as seed mutagenesis and cell culture selection, rather than genetic modification.^{[4][5][9]} This led to the commercialization of Clearfield® crops, including maize, wheat, rice, sunflower, and canola, which possess a modified AHAS enzyme that is not inhibited by imidazolinone herbicides.^{[5][10]}

dot graph "Clearfield_Development" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

```
// Nodes Seed_Population [label="Crop Seed\nPopulation", fillcolor="#F1F3F4",  
fontcolor="#202124"]; Mutagenesis [label="Seed Mutagenesis\n(e.g., Sodium Azide)",  
shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; M1_Generation [label="M1  
Generation", fillcolor="#F1F3F4", fontcolor="#202124"]; Herbicide_Screening [label="Screening  
with\nImidazolinone Herbicide", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];  
Tolerant_Individuals [label="Selection of\nTolerant Individuals", fillcolor="#34A853",  
fontcolor="#FFFFFF"]; Breeding_Program [label="Conventional\nBreeding Program",  
shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clearfield_Crop  
[label="Commercial\nClearfield® Crop", shape=diamond, fillcolor="#5F6368",  
fontcolor="#FFFFFF"];  
  
// Edges Seed_Population -> Mutagenesis; Mutagenesis -> M1_Generation; M1_Generation ->  
Herbicide_Screening; Herbicide_Screening -> Tolerant_Individuals; Tolerant_Individuals ->  
Breeding_Program; Breeding_Program -> Clearfield_Crop; } Figure 2: Workflow for developing  
herbicide-tolerant crops.
```

Weed Resistance to Imidazolinone Herbicides

The extensive use of imidazolinone and other AHAS-inhibiting herbicides has led to the evolution of resistant weed populations.[\[11\]](#)[\[12\]](#) Resistance can arise from target-site mutations in the AHAS gene or through enhanced herbicide metabolism.[\[11\]](#) The management of herbicide-resistant weeds is a critical issue in modern agriculture, necessitating integrated weed management strategies.[\[5\]](#)

Synthesis of Imidazolone-Based Compounds

The synthesis of imidazolinone herbicides typically involves the construction of the core imidazolinone ring followed by the introduction of various substituents to modulate activity and selectivity.

General Synthetic Strategies

Common synthetic routes for **imidazolones** include condensation reactions, aza-Wittig reactions, and heterocyclic rearrangements.[\[13\]](#) Microwave-assisted synthesis and the use of green solvents are being explored to develop more sustainable and efficient synthetic pathways.[\[13\]](#)

Example Synthesis: Imazamox

The industrial synthesis of imazamox often begins with the creation of the imidazolinone core through the condensation of pyridine carboxylic acid derivatives and imidazolinone intermediates.^[14] Key steps include cyclization to form the heterocyclic ring and selective substitution to add functional groups that enhance herbicidal activity.^[14]

A specific synthetic route involves the reaction of 5-(methoxymethyl)-2,3-pyridine dicarboxylic acid anhydride with 2-amino-2,3-dimethylbutyronitrile, followed by addition, cyclodehydration, and acidification to yield imazamox.^[15] Another patented method describes the synthesis of an imazamox salt from 5-methoxymethyl-2,3-pyridine dicarboxylic acid dimethyl ester and (±)-2-amino-2,3-dimethylbutyramide in the presence of a strong base.^{[16][17]}

```
dot graph "Imazamox_Synthesis" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
```

```
// Nodes Start_A [label="5-(methoxymethyl)-2,3-pyridine\\ndicarboxylic acid anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; Start_B [label="2-amino-2,3-dimethylbutyronitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Addition [label="Addition Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclodehydration [label="Cyclodehydration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Imazamox_Salt [label="Imazamox Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Acidification [label="Acidification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Imazamox [label="Imazamox", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
// Edges Start_A -> Addition; Start_B -> Addition; Addition -> Intermediate; Intermediate -> Cyclodehydration; Cyclodehydration -> Imazamox_Salt; Imazamox_Salt -> Acidification; Acidification -> Imazamox; } Figure 3: Simplified synthetic pathway for Imazamox.
```

Expanding Horizons: Imidazolones as Fungicides and Insecticides

While renowned for their herbicidal properties, the **imidazolone** scaffold is also a promising platform for the development of novel fungicides and insecticides.

Fungicidal Activity

Several studies have demonstrated the antifungal potential of novel **imidazolone** derivatives.

[13][18] For instance, certain derivatives have shown activity against phytopathogens like *Rhizopus nodosus* and those affecting crops such as sorghum.[13][18] The mechanism of action for many of these antifungal **imidazolone** derivatives is the inhibition of lanosterol 14 α -demethylase, which blocks ergosterol biosynthesis in fungi.[19] Structure-activity relationship studies indicate that electron-withdrawing groups and hydrophobic side chains can enhance antifungal potency by improving penetration of the fungal membrane.[19]

Insecticidal Activity

Research into **imidazolone**-based insecticides is also gaining traction. Imidazole derivatives can act on insect hormonal systems, inhibiting the biosynthesis of juvenile hormone and ecdysone, which disrupts development and can be lethal.[20] For example, imidacloprid, a neonicotinoid insecticide, contains an imidazole moiety and is widely used for crop protection. [21] Recent studies have explored the synthesis of novel pyrazole and **imidazolone** compounds with insecticidal activity against pests like *Plodia interpunctella* and *Nilaparvata lugens*.[21][22]

Experimental Protocols

Synthesis of a Novel Imidazolone Derivative

This protocol describes a general method for the synthesis of 4-arylidene-2-phenyl-1-(substituted)-1H-imidazol-5(4H)-one, adapted from literature procedures.[23]

Materials:

- Substituted aromatic aldehyde
- N-benzoyl glycine (hippuric acid)
- Sodium acetate
- Acetic anhydride
- Primary amine (e.g., 5-amino-[2-(4'-thiazolyl)]-1H-benzimidazole)

- Pyridine
- Ethanol

Procedure:

- Synthesis of Oxazolone Intermediate:
 - A mixture of the substituted aromatic aldehyde (1 mmol), N-benzoyl glycine (1 mmol), and sodium acetate (1.5 mmol) in acetic anhydride (3 mL) is refluxed for 2-3 hours.
 - The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the 4-arylidene-2-phenyl-5(4H)-oxazolone intermediate.
- Synthesis of **Imidazolone**:
 - The oxazolone intermediate (1 mmol) and the primary amine (1 mmol) are dissolved in pyridine (10 mL).
 - The reaction mixture is refluxed for 6-8 hours.
 - After cooling, the mixture is poured into ice-cold water.
 - The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the desired **imidazolone** derivative.

Characterization: The structure of the synthesized compound should be confirmed by elemental analysis, IR, ¹H NMR, and mass spectrometry.[18]

Herbicide Bioassay for Imidazolinone Residues in Soil

A plant bioassay is a sensitive method to detect the presence of herbicidally active residues in soil.[24][25][26]

Materials:

- Test soil suspected of containing imidazolinone residues.

- Control soil known to be free of herbicides.
- Pots (e.g., 0.3 L).
- Seeds of a sensitive indicator species (e.g., tomato, cucumber, spinach for imidazolinones).
[27]
- Greenhouse or sunny windowsill.

Procedure:

- Sample Preparation:
 - Collect soil samples from the area of interest and a control area.
 - Fill an equal number of pots with the test soil and the control soil.
- Sowing and Growth:
 - Sow the seeds of the indicator species in each pot at a uniform depth.
 - Place the pots in a randomized design in a greenhouse or on a sunny windowsill.
 - Water the pots as needed to maintain adequate soil moisture, avoiding waterlogging.
 - Apply a small amount of balanced fertilizer to ensure plant growth is not limited by nutrients.
- Evaluation:
 - Observe the plants for approximately three weeks after germination.
 - Evaluate and compare the growth of plants in the test soil to those in the control soil.
 - Symptoms of imidazolinone injury include stunting and general yellowing of the new growth.[27]
 - Quantitative measurements can include plant height, shoot and root biomass, and visual injury ratings.

Residue Analysis of Imidazolinones in Soil by LC-MS/MS

This protocol provides a general outline for the extraction and analysis of imidazolinone residues from soil using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[28\]](#) [\[29\]](#)

Materials:

- Soil sample
- Extraction solvent (e.g., 0.5 N NaOH or 0.1 M KCl)
- Dichloromethane
- Anhydrous sodium sulfate
- Solid-phase extraction (SPE) cartridges (e.g., tC-18)
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Extraction:
 - A known weight of soil (e.g., 50 g) is extracted with the chosen extraction solvent by shaking or sonication.
 - The extract is centrifuged to separate the soil particles.
 - The supernatant is acidified (e.g., with HCl) to precipitate humic acids.
 - The solution is then extracted with dichloromethane.
- Clean-up:
 - The organic extract is dried over anhydrous sodium sulfate.
 - The extract is concentrated and further cleaned using an appropriate SPE cartridge.

- The imidazolinones are eluted from the SPE cartridge with a suitable solvent.
- Analysis:
 - The cleaned extract is analyzed by LC-MS/MS.
 - Separation is typically achieved on a C18 reversed-phase column with a gradient elution of acetonitrile and acidified water.
 - Detection is performed using an ESI source in positive ion mode, monitoring for specific parent-daughter ion transitions for each imidazolinone analyte.

Quantification: Quantification is performed using an external standard calibration curve prepared in a matrix-matched solvent to account for matrix effects.

Environmental Fate and Considerations

When applied in the field, a significant portion of imidazolinone herbicides reaches the soil.[30][31] Their fate in the environment is governed by processes such as sorption to soil colloids, photolysis, hydrolysis, microbial degradation, and leaching.[30][31]

- Sorption: Imidazolinones tend to sorb to soils with high clay and organic matter content, particularly at a pH below 6.0.[30][31]
- Degradation: Microbial degradation is the primary pathway for the dissipation of imidazolinones in soil.[30][31][32] Conditions that favor microbial activity, such as adequate moisture and temperature, will enhance their degradation.[31]
- Persistence and Carryover: The persistence of imidazolinone herbicides in soil can be a concern, as residues may carry over and affect subsequent sensitive rotational crops.[32] The half-life of these herbicides can be prolonged in sterile or flooded soil conditions where microbial activity is suppressed.[32]

Future Perspectives

The imidazolinone scaffold continues to be a valuable platform in agrochemical research.

Future efforts will likely focus on:

- Developing novel imidazolinone herbicides with different spectrums of activity and improved environmental profiles.
- Designing new imidazolinone-based fungicides and insecticides to combat emerging pests and diseases.
- Mitigating herbicide resistance through the development of new modes of action and integrated management strategies.
- Improving the sustainability of synthetic methods for **imidazolone** production.

The versatility and proven efficacy of **imidazolone**-based compounds ensure their continued importance in addressing the challenges of global food security.

References

- AERU, University of Hertfordshire. Imazamox (Ref: BAS 720H).
- Shaner, D. L., & O'Connor, S. L. (Eds.). (1991). The Imidazolinone Herbicides. CRC Press.
- Dissertation. Study on the Synthesis of Imazamox.
- Synthesis and fungicidal activity of novel **imidazolone** deriv
- Imidazolinones, herbicides, acetolactase synthase, herbicide, injury, damage, symptoms.
- Avila, L. A., et al. (2021). Understanding the Opportunities to Mitigate Carryover of Imidazolinone Herbicides in Lowland Rice. MDPI.
- Review on **Imidazolones**. (2023). International Journal of Chemical Studies, 11(1), 01-05.
- Wikipedia. Imazaquin.
- University of Minnesota Extension. Herbicide-resistant weeds.
- Shaner, D. L., et al. (1984). Imidazolinones: A new class of herbicides. Plant Physiology, 76(2), 545-546.
- Newhouse, K. E., et al. (1992). Imidazolinone-Resistant Crops: Selection, Characterization, and Management. In Herbicide Resistance in Weeds and Crops.
- NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues.
- Development and Characterization of Imidazole Derivatives for Antifungal Applic
- Avila, L. A., et al. (2014). Environmental fate of imidazolinone herbicides - A review.
- Cessna, A. J., et al. (2012). Leaching of Three Imidazolinone Herbicides during Sprinkler Irrigation.
- Lee, J., et al. (2021). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. MDPI.
- A.S.A.P., & Barceló, D. (1998). Rapid and simple method for extraction and determination of imidazolinone herbicides in soil. Analusis, 26, 251-255.

- Beckie, H. J., & Johnson, E. N. (2005). Using a Plant Bioassay to Detect Herbicide Residue.
- Residue Analysis and Determination of IMI Herbicides in Sunflower and Soil by GC-MS.
- Wang, S., et al. (2016). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central.
- Newhouse, K. E., et al. (1991).
- Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds.
- Goulart, I. C. G. R., et al. (2024).
- Beckie, H. J., & Johnson, E. N. (2005). Using a plant bioassay to detect herbicide residue.
- Tan, S., et al. (2005). Imidazolinone-resistant crops: History, current status, and future. Pest Management Science, 61(3), 246-257.
- Avila, L. A., et al. (2007). Environmental Fate of Imidazolinone Herbicides – A Review. Planta Daninha, 25(3), 629-637.
- Study on the Analytical Methods of Imidazolinone Pesticide Residues in Beans and Cereals.
- Shaner, D. L. (2014). The Imidazolinone Herbicides.
- El-Sayed, W. M., et al. (2023). Pesticidal Effects of Some Imidazolidine and Oxazolone Derivatives.
- Mahmoud, A. A., et al. (2024).
- Nufarm. imiCrops®.
- Tan, S., Evans, R. R., & Singh, B. K. (2005). Imidazolinone-tolerant crops: history, current status and future. Pest management science, 61(3), 246–257.
- Google Patents. RU2707043C1 - Method of producing imazamox herbicide.
- Shaner, D., & O'Connor, S. (Eds.). (1991). The Imidazolinone Herbicides. Taylor & Francis.
- Benchchem. The Genesis and Evolution of Imazamox: A Technical Guide.
- Marchesi, C. E., et al. (2025). Residual Effect of Imidazolinone Herbicides on Emergence and Early Development of Forage Species in Rice-Livestock Systems. MDPI.
- Mahyoub, J. A., et al. (2017). A simple method for determination and characterization of imidazolinone herbicide (imazapyr/imazapic) residues in clearfield® r. SciSpace.
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
- WIPO Patentscope. 0002707043 METHOD OF PRODUCING IMAZAMOX HERBICIDE.
- DePorre, Y., & Sarlah, D. (2019). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers, 6(11), 1757-1777.
- A review on "imidazoles": Their chemistry and pharmacological potentials. (2021).
- Imidazole Chemistry in Crop Protection. (2022).
- Scheme 1: Synthetic pathway for synthesis of 5-**imidazolone** derivatives. (2022).
- Synthesis and Biological Evaluation of Novel **Imidazolone** - Thiabendazole-Based Metal Complexes. (2024). Impactfactor.
- Mahmoud, A. A., et al. (2024).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Imazaquin - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. academic.oup.com [academic.oup.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Imidazolinone-tolerant crops: history, current status and future - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Imidazolinones, herbicides, acetolactase synthase, herbicide, injury, damage, symptoms [\[ptrpest.com\]](https://ptrpest.com)
- 8. analyzeseeds.com [analyzeseeds.com]
- 9. Tolerance to Imidazolinone Herbicides in Wheat - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 10. researchgate.net [researchgate.net]
- 11. Herbicide-resistant weeds [\[extension.umn.edu\]](https://extension.umn.edu)
- 12. cdn.nufarm.com [cdn.nufarm.com]
- 13. ijaar.co.in [ijaar.co.in]
- 14. Imazamox (Ref: BAS 720H) [\[sitem.herts.ac.uk\]](https://sitem.herts.ac.uk)
- 15. Study on the Synthesis of Imazamox - Master's thesis - Dissertation [\[dissertationtopic.net\]](https://dissertationtopic.net)
- 16. RU2707043C1 - Method of producing imazamox herbicide - Google Patents [\[patents.google.com\]](https://patents.google.com)
- 17. WIPO - Search International and National Patent Collections [\[patentscope.wipo.int\]](https://patentscope.wipo.int)
- 18. ijisrt.com [ijisrt.com]
- 19. Development and Characterization of Imidazole Derivatives for Antifungal Applications [\[biolmolchem.com\]](https://biolmolchem.com)

- 20. researchgate.net [researchgate.net]
- 21. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting *Plodia interpunctella* and *nilaparvata lugens* - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting *Plodia interpunctella* and *nilaparvata lugens* - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. impactfactor.org [impactfactor.org]
- 24. harvest.usask.ca [harvest.usask.ca]
- 25. Using a plant bioassay to detect herbicide residue [harvest.usask.ca]
- 26. mdpi.com [mdpi.com]
- 27. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 28. analusis.edpsciences.org [analusis.edpsciences.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. scielo.br [scielo.br]
- 32. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Pivotal Role of Imidazolone Scaffolds in Modern Agrochemicals: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8795221#imidazolone-based-compounds-in-agrochemical-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com